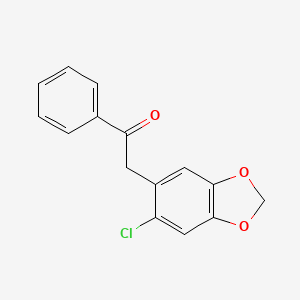![molecular formula C14H20O3Te B14252337 2-{2-[(4-Ethoxyphenyl)tellanyl]ethyl}-1,3-dioxane CAS No. 270914-40-4](/img/structure/B14252337.png)
2-{2-[(4-Ethoxyphenyl)tellanyl]ethyl}-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[(4-Ethoxyphenyl)tellanyl]ethyl}-1,3-dioxane is an organotellurium compound characterized by the presence of a tellurium atom bonded to an ethoxyphenyl group and a dioxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-Ethoxyphenyl)tellanyl]ethyl}-1,3-dioxane typically involves the reaction of 4-ethoxyphenyltellurium trichloride with ethylene glycol in the presence of a base. The reaction proceeds through the formation of an intermediate tellurium compound, which then undergoes cyclization to form the dioxane ring. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-{2-[(4-Ethoxyphenyl)tellanyl]ethyl}-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium atom can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions often require a catalyst or elevated temperatures.
Major Products
Oxidation: Formation of tellurium oxides or tellurium-containing heterocycles.
Reduction: Formation of lower oxidation state tellurium compounds.
Substitution: Formation of new organotellurium compounds with different functional groups.
Aplicaciones Científicas De Investigación
2-{2-[(4-Ethoxyphenyl)tellanyl]ethyl}-1,3-dioxane has several applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mecanismo De Acción
The mechanism of action of 2-{2-[(4-Ethoxyphenyl)tellanyl]ethyl}-1,3-dioxane involves its interaction with biological molecules through the tellurium atom. The tellurium atom can form bonds with sulfur-containing amino acids in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can generate reactive oxygen species, which contribute to its antimicrobial and anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Ethoxy-4-[(4-ethoxyphenyl)tellurinyl]benzene
- 1-Ethoxy-4-[(4-ethoxyphenyl)(diiodo)-lambda(4)-tellanyl]benzene
Uniqueness
2-{2-[(4-Ethoxyphenyl)tellanyl]ethyl}-1,3-dioxane is unique due to the presence of both a tellurium atom and a dioxane ring in its structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
270914-40-4 |
|---|---|
Fórmula molecular |
C14H20O3Te |
Peso molecular |
363.9 g/mol |
Nombre IUPAC |
2-[2-(4-ethoxyphenyl)tellanylethyl]-1,3-dioxane |
InChI |
InChI=1S/C14H20O3Te/c1-2-15-12-4-6-13(7-5-12)18-11-8-14-16-9-3-10-17-14/h4-7,14H,2-3,8-11H2,1H3 |
Clave InChI |
QOOPMDKWDDUMKW-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)[Te]CCC2OCCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2R)-hexan-2-yl]isoindole-1,3-dione](/img/structure/B14252261.png)
![4-[(E)-{[4-(Hexadecyloxy)phenyl]imino}methyl]phenyl cyanate](/img/structure/B14252270.png)
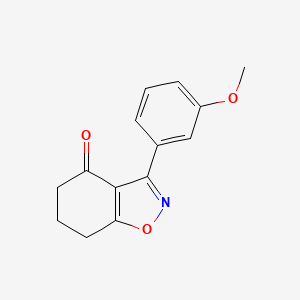
![Bis[4-(chlorocarbonyl)phenyl] hexa-2,4-dienedioate](/img/structure/B14252286.png)
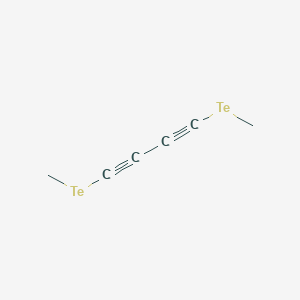

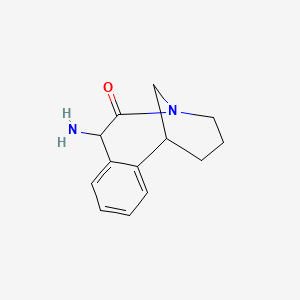
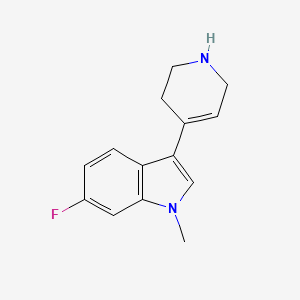

![1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B14252305.png)

![3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14252311.png)

